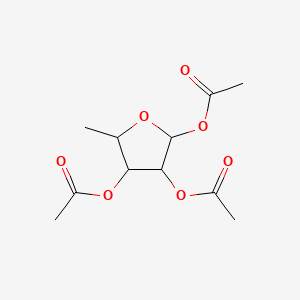
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate
Descripción
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with the molecular formula C13H18O9. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of three acetate groups attached to the tetrahydrofuran ring, making it a triacetate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Propiedades
Fórmula molecular |
C11H16O7 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(4,5-diacetyloxy-2-methyloxolan-3-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3 |
Clave InChI |
NXEJETQVUQAKTO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of a precursor compound, such as a tetrahydrofuran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final triacetate product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure, thereby influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate: A closely related compound with similar structural features.
(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate: Another similar compound with additional acetoxymethyl groups.
Uniqueness
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of three acetate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


